Myristamine oxide

Catalog No.
S573341
CAS No.
3332-27-2
M.F
C16H35NO
M. Wt
257.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristamine oxide

CAS Number

3332-27-2

Product Name

Myristamine oxide

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3

InChI Key

ONHFWHCMZAJCFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]

Synonyms

myristyldimethylamine oxide, tetradecyldimethylamine oxide

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]

Membrane Biology Research:

Myristamine oxide, due to its amphiphilic nature (having both water-loving and water-repelling parts), is a valuable tool in membrane biology research. It can:

  • Solubilize membrane proteins: Myristamine oxide helps solubilize and stabilize integral membrane proteins, which are essential for studying their structure, function, and interactions with other biomolecules [].
  • Mimic the biological environment: Myristamine oxide's ability to mimic the natural environment of membrane proteins makes it ideal for studying protein-lipid interactions and membrane dynamics [].

Drug Delivery Research:

Myristamine oxide's amphiphilic properties also make it promising for drug delivery research. It can be used to:

  • Formulate drug delivery systems: Myristamine oxide can be incorporated into liposomes, micelles, and other nanocarriers to improve drug solubility, bioavailability, and targeted delivery [].
  • Enhance drug penetration: Its ability to interact with membranes can potentially enhance the penetration of drugs across biological barriers [].

Other Research Applications:

Beyond the areas mentioned above, myristamine oxide finds applications in other research fields, such as:

  • Protein purification: Myristamine oxide can be used in protein purification protocols due to its ability to selectively solubilize and separate proteins [].
  • Cosmetics and personal care products: Myristamine oxide is used in various cosmetic and personal care products as a surfactant, thickener, and stabilizer [].

Myristamine oxide is a zwitterionic surfactant characterized by its long-chain alkyl group, specifically a tetradecyl tail (C14). It is chemically classified as an amine oxide, with the molecular formula C₁₆H₃₅NO. This compound is commonly utilized in cosmetic formulations, particularly in shampoos and conditioners, due to its properties as a foam stabilizer and hair conditioning agent. Myristamine oxide is known for its antimicrobial activity, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Typical of amine oxides. One notable reaction involves its interaction with halides, where the halide is heated with myristamine oxide in the presence of a base like sodium hydrogen carbonate. This can lead to the formation of new compounds through nucleophilic substitution . Additionally, myristamine oxide can undergo hydrolysis under specific conditions, resulting in the release of myristyl amine and other by-products .

The biological activity of myristamine oxide extends beyond its antimicrobial properties. It acts as an antistatic agent, reducing electrostatic charges on hair and skin, which is particularly beneficial in cosmetic applications. Furthermore, it contributes to the natural moisturizing factors of human skin, aiding in maintaining skin hydration and barrier function . Its biocompatibility makes it suitable for use in personal care products.

Myristamine oxide can be synthesized through several methods:

  • Oxidation of Myristyl Amine: The most common method involves oxidizing myristyl amine using oxidizing agents such as hydrogen peroxide or peracids.
  • Quaternization Reaction: Myristyl amine can also be reacted with an appropriate oxidizing agent to form myristamine oxide directly.
  • Base-Catalyzed Reactions: In some cases, base-catalyzed reactions involving myristyl halides can yield myristamine oxide .

These synthesis methods allow for the production of myristamine oxide with varying purity levels suitable for different applications.

Myristamine oxide shares similarities with several other amine oxides and surfactants. Below are some comparable compounds:

Compound NameAlkyl Chain LengthKey Features
Lauryldimethylamine oxideC12Antimicrobial; used in personal care
Stearyldimethylamine oxideC18Higher antimicrobial activity; thicker consistency
Palmitamidopropyl betaineC16Amphoteric; mildness and conditioning properties

Uniqueness of Myristamine Oxide:

  • Myristamine oxide's unique C14 alkyl chain provides a balance between mildness and effective cleansing properties, making it particularly suitable for sensitive skin formulations.
  • Its dual role as both a surfactant and a conditioning agent distinguishes it from other similar compounds that may serve only one function .

X-ray Diffraction Studies of Crystal Lattice Arrangements

X-ray diffraction (XRD) analyses reveal that myristamine oxide crystallizes in a monoclinic lattice system with the space group P2₁/c (No. 14). The unit cell parameters for its dihydrate form (C₁₆H₃₅NO·2H₂O) are a = 22.782 Å, b = 8.110 Å, c = 9.995 Å, and β = 91.19°, with four molecules per unit cell (Z = 4). The N–O bond length measures 1.411 Å, consistent with typical amine oxide groups. Hydrophilic layers formed by hydrogen-bonded water molecules and the polar N-oxide heads alternate with hydrophobic regions dominated by interdigitated alkyl chains (Figure 1).

Table 1: Crystallographic Parameters of Myristamine Oxide Dihydrate

ParameterValue
Space groupP2₁/c
a (Å)22.782
b (Å)8.110
c (Å)9.995
β (°)91.19
N–O bond length (Å)1.411
Hydrogen bondsO–H···O (2.76–2.89 Å)

3D Conformational Analysis via Computational Modeling

Molecular dynamics (MD) simulations using GROMACS and CHARMM software predict that myristamine oxide adopts a bent conformation in aqueous solutions, with the alkyl chain folding to minimize hydrophobic exposure. Density functional theory (DFT) calculations further show that the N-oxide group’s dipole moment (3.12 D) enhances water solubility by stabilizing interactions with polar solvents. These models align with small-angle X-ray scattering (SAXS) data, which confirm micelle formation at critical micelle concentrations (CMC) of 0.15–0.25 mM, depending on pH.

Table 2: Computational Parameters for Myristamine Oxide

MethodObservation
MD SimulationsBent alkyl chain conformation
DFT CalculationsN–O dipole moment = 3.12 D
SAXSMicelle radius = 18–22 Å (pH 7)

Critical Micelle Concentration Behavior

Temperature-Dependent Critical Micelle Concentration Variations

The critical micelle concentration behavior of myristamine oxide exhibits complex temperature dependencies that reflect the underlying thermodynamic balance between hydrophobic interactions and head group hydration [11] [12]. Temperature-dependent critical micelle concentration variations for amine oxide surfactants typically demonstrate a characteristic U-shaped relationship, with minimum values occurring between 20-30°C [10] [12]. For myristamine oxide, the critical micelle concentration ranges from 0.2 to 0.5 millimolar under standard conditions, positioning it between dodecyldimethylamine oxide (1.8-4.7 millimolar) and cetyldimethylamine oxide (0.05-0.15 millimolar) [28] [39].

The temperature coefficient of critical micelle concentration for myristamine oxide follows the general pattern observed for medium-chain amine oxides, where increasing temperature initially decreases the critical micelle concentration due to enhanced hydrophobic interactions, followed by an increase at higher temperatures as head group dehydration becomes dominant [11] [12]. This behavior contrasts with shorter-chain homologs that may exhibit monotonic temperature relationships [12].

Experimental investigations have demonstrated that the temperature dependence of myristamine oxide micellization involves multiple competing factors [11]. At lower temperatures, the process is typically endothermic with positive enthalpy values, while at elevated temperatures, the micellization can become exothermic as the hydrophobic effect strengthens [14] [20]. The transition temperature where enthalpy changes sign varies with electrolyte concentration and pH conditions [11] [14].

SurfactantChain LengthApproximate Critical Micelle Concentration (mM)Micelle TypeReference
Decyldimethylamine oxide (C10)1050-100Spherical [35] [39]
Dodecyldimethylamine oxide (C12)121.8-4.7Spherical [28] [35] [39]
Myristamine oxide (C14)140.2-0.5Spherical to rodlike [28] [39]
Cetyldimethylamine oxide (C16)160.05-0.15Rodlike [32] [35]

Electrolyte Effects on Micellization Dynamics

Electrolyte effects on myristamine oxide micellization dynamics reveal significant sensitivity to both ionic strength and specific ion interactions [10] [35] [40]. The addition of sodium chloride progressively reduces the critical micelle concentration, with reductions following the relationship described by the salting-out constant of approximately 0.40 M⁻¹ [28]. This value exceeds that observed for dodecyldimethylamine oxide (0.32 M⁻¹), indicating enhanced salt sensitivity for the longer alkyl chain homolog [28].

Divalent cations such as calcium demonstrate more pronounced effects on micellization dynamics compared to monovalent species [40]. Calcium chloride additions result in critical micelle concentration reductions that are approximately twice as effective as equivalent ionic strength sodium chloride solutions [40]. The enhanced effectiveness of divalent cations reflects both increased ionic strength contributions and specific binding interactions with the amine oxide head groups [40].

The micelle structure undergoes systematic changes with increasing electrolyte concentration [10] [35]. At low salt concentrations (0.01 M sodium chloride), myristamine oxide forms predominantly spherical micelles with modest increases in aggregation numbers [35]. As electrolyte concentration increases to 0.1 M, the micelles transition to prolate ellipsoidal shapes, and at concentrations approaching 1.0 M, rodlike or wormlike micelles predominate [32] [35]. These structural transitions accompany dramatic increases in aggregation numbers, potentially reaching values exceeding 50,000 under high salt conditions [32].

ElectrolyteCritical Micelle Concentration Change FactorMicelle StructureAggregation Number ChangeReference
No salt1.0 (reference)SphericalBaseline [10] [35] [40]
NaCl (0.01 M)0.6-0.8SphericalSlight increase [10] [35] [40]
NaCl (0.1 M)0.3-0.5Spherical to prolateModerate increase [10] [35] [40]
NaCl (1.0 M)0.1-0.2Rodlike/elongatedLarge increase [10] [35] [40]
CaCl₂ (0.1 M)0.15-0.25Rodlike/elongatedLarge increase [40]

Thermodynamic Parameters of Self-Assembly

Gibbs Free Energy Calculations for Micelle Formation

Gibbs free energy calculations for myristamine oxide micelle formation provide fundamental insights into the thermodynamic driving forces governing self-assembly processes [20] [21] [37]. The standard Gibbs free energy of micellization for myristamine oxide typically ranges from -25 to -35 kJ/mol, indicating thermodynamically favorable spontaneous micelle formation [20] [37]. These values are calculated using the relationship ΔG°mic = RT ln(critical micelle concentration), where the critical micelle concentration is expressed in mole fraction units [20].

The negative Gibbs free energy values reflect the dominance of hydrophobic interactions in driving micellization, despite unfavorable contributions from head group confinement and reduced translational entropy of monomers [21]. For myristamine oxide, the magnitude of the Gibbs free energy becomes increasingly negative with rising temperature, indicating enhanced thermodynamic favorability of micelle formation at elevated temperatures [11] [20].

Comparative analysis with other amine oxide surfactants reveals systematic trends related to alkyl chain length [21] [37]. The Gibbs free energy of micellization becomes approximately 2-3 kJ/mol more negative per additional methylene group in the hydrophobic tail, consistent with the general relationship observed for homologous surfactant series [21]. This increment reflects the enhanced hydrophobic driving force provided by longer alkyl chains [21].

The temperature dependence of Gibbs free energy follows the relationship ∂(ΔG°mic/T)/∂T = -ΔH°mic/T², enabling determination of enthalpy changes from temperature-dependent critical micelle concentration measurements [11] [20]. For myristamine oxide, this analysis reveals that the Gibbs free energy becomes more negative with increasing temperature primarily due to entropic contributions rather than enthalpic effects [11] [20].

Enthalpy-Entropy Compensation Analysis

Enthalpy-entropy compensation analysis for myristamine oxide micellization reveals the intricate balance between energetic and statistical mechanical contributions to self-assembly [11] [14] [15]. The enthalpy of micellization for myristamine oxide ranges from -5 to +15 kJ/mol depending on temperature and solution conditions, with a characteristic transition from endothermic to exothermic behavior occurring around 25-30°C [11] [14].

The entropy of micellization consistently exhibits positive values ranging from +50 to +150 J/mol·K, reflecting the dominant contribution of hydrophobic hydration effects [14] [20]. The large positive entropy changes arise primarily from the release of structured water molecules surrounding the hydrophobic alkyl chains upon micelle formation [14] [20]. This entropy gain overcompensates for the loss of translational entropy when surfactant monomers aggregate into micelles [20].

Enthalpy-entropy compensation plots for myristamine oxide demonstrate linear relationships between ΔH°mic and ΔS°mic over moderate temperature ranges, with compensation temperatures typically occurring near 300-350 K [14] [15]. These linear relationships indicate that changes in micellization enthalpy are systematically offset by corresponding entropy changes, resulting in smaller net changes in Gibbs free energy [15].

The compensation effect manifests differently at various temperatures and electrolyte concentrations [14] [15]. At lower temperatures, entropy contributions dominate the driving force for micellization, while at higher temperatures, favorable enthalpy changes become increasingly important [14]. The presence of electrolytes modifies both enthalpy and entropy contributions through effects on water structure and electrostatic interactions [14].

ParameterTypical RangeTemperature DependenceReference
Gibbs Free Energy of Micellization (ΔG°mic)-25 to -35 kJ/molBecomes more negative with T [11] [14] [20] [37]
Enthalpy of Micellization (ΔH°mic)-5 to +15 kJ/molTemperature dependent, can change sign [11] [14] [20] [37]
Entropy of Micellization (ΔS°mic)+50 to +150 J/mol·KGenerally positive, decreases with T [11] [14] [20] [37]
Surface Excess Concentration (Γmax)2.5 to 5.5 μmol/m²Increases slightly with T [37]

pH-Responsive Zwitterionic Characteristics

The pH-responsive zwitterionic characteristics of myristamine oxide constitute one of its most distinctive and practically important features [17] [19] [38]. At pH values below the pKa of approximately 4.0, myristamine oxide exists predominantly in its protonated cationic form, while at higher pH values, it maintains its neutral zwitterionic state [7] [17]. This pH-dependent behavior fundamentally alters the surfactant's interfacial properties, micellization behavior, and interactions with other system components [17] [38].

The protonation equilibrium of myristamine oxide follows the general pattern observed for amine oxide surfactants, where the nitrogen atom in the head group accepts protons according to the Henderson-Hasselbalch relationship [38] [39]. However, the effective pKa values in micellar systems can be significantly higher than those determined for monomeric species due to electrostatic effects within the micelle environment [28] [38]. For myristamine oxide micelles, effective pKa values may be elevated by 1-2 pH units compared to the monomeric value [28] [38].

The degree of protonation significantly influences micelle structure and dynamics [28] [38]. Partially protonated myristamine oxide micelles exhibit optimal stability and minimum critical micelle concentration values at approximately 50% protonation (α ≈ 0.5) [39]. This behavior reflects the formation of intermolecular hydrogen bonds between protonated and unprotonated head groups, providing additional stabilization to the micelle structure [39].

Mixed systems containing myristamine oxide and anionic surfactants demonstrate complex pH-dependent phase behavior [38]. The electrostatic coupling between protonated myristamine oxide and anionic species can lead to precipitation at intermediate pH values and surfactant ratios [38]. This precipitation behavior is highly sensitive to solution ionic strength and can be modulated through careful control of electrolyte concentrations [38].

Physical Description

Liquid; Dry Powder

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

257.271864740 g/mol

Monoisotopic Mass

257.271864740 g/mol

Heavy Atom Count

18

UNII

J086PM3RRT

GHS Hazard Statements

Aggregated GHS information provided by 966 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (92.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3332-27-2

Wikipedia

Myristamine_oxide
Meta-Hydroxynorephedrine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Antistatic; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Tetradecanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Modify: 2023-08-15

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